1-(1-(2-((4-Fluorophenyl)thio)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
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Description
1-(1-(2-((4-Fluorophenyl)thio)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C22H22FN3O3S and its molecular weight is 427.49. The purity is usually 95%.
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Biological Activity
1-(1-(2-((4-Fluorophenyl)thio)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, with the CAS number 2034418-56-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C22H22FN3O3S
- Molecular Weight: 427.49 g/mol
- IUPAC Name: 1-[1-[2-(4-fluorophenyl)sulfanylacetyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it has been studied for its potential as an antiproliferative agent and as an inhibitor of specific enzymes involved in metabolic pathways.
Antiproliferative Activity
Research indicates that compounds structurally related to imidazolidine derivatives exhibit significant antiproliferative effects against cancer cell lines. For instance, similar compounds have demonstrated IC50 values in the nanomolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231, indicating strong potential for therapeutic applications in oncology .
Table 1: Summary of Biological Activities
Case Studies
- Antiproliferative Effects : In a study evaluating the antiproliferative effects of imidazolidine derivatives, the target compound showed significant activity against breast cancer cell lines. The mechanism involved G2/M phase arrest and induction of apoptosis, suggesting a dual mechanism of action that could be leveraged for therapeutic development .
- Cholesterol Absorption Inhibition : Another study focused on the compound's structural analogs revealed its potential to inhibit intestinal cholesterol absorption effectively. This was quantified using a hamster model which demonstrated a reduction in liver cholesteryl esters with an ED50 of 0.04 mg/kg/day .
Properties
IUPAC Name |
1-[1-[2-(4-fluorophenyl)sulfanylacetyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S/c23-16-6-8-19(9-7-16)30-15-21(28)24-12-10-17(11-13-24)25-14-20(27)26(22(25)29)18-4-2-1-3-5-18/h1-9,17H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZDOCPYLZYMSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)CSC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.